Product packaging for 2-Fluoro-4-(2-hydroxyethyl)phenol(Cat. No.:CAS No. 5497-21-2)

2-Fluoro-4-(2-hydroxyethyl)phenol

Cat. No.: B1499601
CAS No.: 5497-21-2
M. Wt: 156.15 g/mol
InChI Key: VLIZHCZXHFIRTD-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxyethyl)phenol (CAS 5497-21-2) is a fluorinated phenolic compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 g/mol . This chemical features both a phenol and a hydroxyethyl functional group on a fluorinated benzene ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The compound has been identified as a key intermediate in the synthesis of complex heterocyclic systems . For instance, it serves as a precursor in the synthesis of 4-(2-fluoro-4-hydroxyphenyl)-1,2,3-thia- and -selenadiazoles . These derivatives can be further functionalized, such as through glycosylation with various sugar halides to produce novel glycosides, which are of significant interest in the development of new chemical entities for biological evaluation . The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making this compound a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this compound for the exploration of new pharmacologically active agents, including potential agonists for receptors like the beta-2 adrenergic receptor, based on its structural similarity to other phenolic derivatives investigated for such activity . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO2 B1499601 2-Fluoro-4-(2-hydroxyethyl)phenol CAS No. 5497-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIZHCZXHFIRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668881
Record name 2-Fluoro-4-(2-hydroxyethyl)phenol
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Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5497-21-2
Record name 2-Fluoro-4-(2-hydroxyethyl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID00668881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(2-hydroxyethyl)phenol
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Synthetic Methodologies for 2 Fluoro 4 2 Hydroxyethyl Phenol and Analogous Structures

Strategic Precursor Selection and Synthetic Pathway Design

The synthesis of 2-Fluoro-4-(2-hydroxyethyl)phenol necessitates a strategic approach to introducing both the fluorine atom and the hydroxyethyl (B10761427) group onto the phenol (B47542) ring with the correct regiochemistry. The selection of the initial precursor is a critical decision that dictates the subsequent synthetic route.

Approaches Involving Fluorinated Phenol Precursors

A primary strategy for the synthesis of this compound involves starting with a pre-fluorinated phenol. This approach simplifies the synthesis by focusing on the introduction of the hydroxyethyl side chain onto a commercially available or readily synthesizable fluorinated phenol.

One common precursor is 4-fluorophenol (B42351). The synthesis of 4-fluorophenol itself can be achieved through various methods, including the oxidation of the corresponding boronic acid. For instance, a mixture of a boronic acid in dimethyl carbonate (DMC) can be activated by hydrogen peroxide to yield the phenol. chemicalbook.com Another approach involves the fluoro-demetallation of mercury derivatives of phenol using acetyl hypofluorite. chemicalbook.com

A more recent patent describes a method for synthesizing 2-fluorophenol (B130384) compounds through a palladium-catalyzed fluorination of a 2-pyridyloxy aromatic compound, which is prepared from the corresponding phenol via an Ullmann reaction. This method offers high selectivity for the ortho-fluorination. google.com While this patent focuses on 2-fluorophenol, the principles could potentially be adapted for the synthesis of precursors to this compound.

The choice between starting with 2-fluorophenol or 4-fluorophenol will significantly influence the subsequent steps for introducing the hydroxyethyl group, particularly concerning the regioselectivity of the reaction.

Strategies for Introduction of the Hydroxyethyl Side Chain

The introduction of a hydroxyethyl group onto a phenolic ring can be accomplished through several synthetic transformations. A common method involves the acylation of the phenol followed by reduction. For instance, a Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) can introduce an acetyl group, which is then reduced to the hydroxyethyl group.

A method for producing high-purity 4-(2-hydroxyethyl)phenol (tyrosol) involves the oxyalkylation of a sterically hindered phenol, 2,6-di-tert-butylphenol, with ethylene (B1197577) oxide in the presence of a catalyst like anhydrous tin tetrachloride. This is followed by dealkylation using aqueous hydrobromic acid. google.com While this method is specific for the 4-position, it highlights the use of oxyalkylation for introducing the hydroxyethyl moiety.

Another approach for synthesizing a related compound, 4-(2'-methoxyethyl)phenol, involves the reduction of α-methoxy-4-hydroxyacetophenone. google.com This suggests a two-step process where a methoxyacetyl group is first introduced and then reduced. The synthesis of the α-bromo-4-hydroxyacetophenone intermediate is achieved by reacting 4-hydroxyacetophenone with copper(II) bromide. google.com

For the synthesis of 2-(1-hydroxyethyl)phenol, a method starting from o-hydroxyacetophenone has been described. This involves the catalytic hydrogenation of the ketone using a ruthenium-based catalyst. This demonstrates the feasibility of reducing a ketone to the corresponding alcohol in the presence of a phenolic hydroxyl group.

Key Reaction Steps and Mechanistic Considerations

The successful synthesis of this compound and its analogs is dependent on the precise control of key reaction steps. Mechanistic understanding of these reactions is crucial for achieving high yields and the desired regioselectivity.

Regioselective Functionalization of Aromatic Rings

The regioselectivity of electrophilic aromatic substitution on a phenol ring is strongly influenced by the directing effects of the hydroxyl group and any other substituents present. The hydroxyl group is an activating, ortho-, para-directing group. The presence of a fluorine atom, which is deactivating but also ortho-, para-directing, adds another layer of complexity.

Recent advances in C-H bond functionalization offer powerful tools for achieving high regioselectivity. For instance, directing groups can be employed to facilitate metal-catalyzed functionalization at specific positions. oregonstate.edu While free phenolic hydroxyl groups can be used directly, this often presents challenges in chemo- and regioselectivity. mdpi.com Palladium-catalyzed aerobic oxidative carbonylation of free phenols has been shown to selectively functionalize the para-position. mdpi.com

The choice of catalyst and reaction conditions is paramount in controlling the regiochemical outcome. For example, ruthenium-catalyzed hydroxylation of methoxyphenols can be directed to the para-position, while phenolic carbamates can be selectively hydroxylated at the ortho-position under similar conditions. nih.gov

Alkylation and Oxyalkylation Reactions

Alkylation and oxyalkylation reactions are key to introducing the hydroxyethyl side chain. Friedel-Crafts alkylation of unprotected phenols can lead to O-alkylation, forming phenyl ethers, rather than the desired C-alkylation. oregonstate.edu To circumvent this, protecting the phenolic hydroxyl group is often necessary before carrying out the alkylation step.

Oxyalkylation, as seen in the synthesis of 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol using ethylene oxide, provides a direct route to the hydroxyethyl group. google.com The use of a Lewis acid catalyst like anhydrous tin tetrachloride is crucial for this transformation. google.com The reaction mechanism involves the activation of ethylene oxide by the catalyst, followed by nucleophilic attack by the phenol.

Halogenation and Dehalogenation Processes

Halogenation, specifically fluorination, is a critical step when the synthetic strategy does not start with a fluorinated precursor. Direct fluorination of phenols can be challenging due to the high reactivity of fluorine and the potential for side reactions. A patented method for the ortho-fluorination of phenols involves the use of a palladium catalyst and a fluorinating reagent on a 2-pyridyloxy derivative of the phenol. google.com

Dehalogenation processes can also be strategically employed. For instance, if a bromo- or iodo-substituted phenol is used as a precursor to direct other functionalizations, the halogen can be subsequently removed through catalytic hydrogenation or other reductive methods.

Organometallic Reagent Mediated Syntheses

The construction of the carbon skeleton of this compound, specifically the introduction of the hydroxyethyl group onto the fluorophenol core, can be effectively achieved through the use of organometallic reagents. These reagents, which feature a carbon-metal bond, function as potent nucleophiles capable of forming new carbon-carbon bonds.

A primary strategy involves the reaction of a Grignard reagent or an organolithium reagent with a suitable electrophilic carbonyl compound. masterorganicchemistry.comlibretexts.org For instance, a plausible route begins with a protected 3-fluoro-4-hydroxybenzaldehyde. The phenolic hydroxyl group must first be protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to prevent it from reacting with the highly basic organometallic reagent. oup.com The protected aldehyde can then be treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to form a secondary alcohol upon acidic workup. libretexts.org Subsequent chemical reduction of the benzylic alcohol and deprotection would yield the target compound.

Alternatively, the side chain can be constructed in a single step. This can be accomplished by reacting an organometallic derivative of a protected 4-bromo-3-fluorophenol (B54050) with ethylene oxide. The organolithium reagent, formed by lithium-halogen exchange, attacks the epoxide ring, resulting in the formation of the 2-hydroxyethyl side chain after workup. google.com

Another related approach involves the reaction of vinylmagnesium bromide with a protected phosphinoferrocene (B6310582) carboxaldehyde to generate an allyl alcohol, which can be further modified. rsc.org

It is crucial to note that reactions involving fluorinated aromatics and organometallic reagents require careful control of reaction conditions. The choice of solvent is particularly important, as demonstrated in the fluorination of Grignard reagents where switching from tetrahydrofuran (B95107) (THF) to dichloromethane (B109758) (DCM) can significantly improve yields by suppressing side reactions. drughunter.com While organofluorine compounds are the target, organometallic reagents are typically not prepared from fluoroalkanes due to the exceptional strength of the carbon-fluorine bond. quora.com

Table 1: Examples of Organometallic Reactions in Phenol Synthesis This table is generated based on analogous reactions and plausible synthetic routes.

Starting Material (Protected) Organometallic Reagent Key Intermediate Product Type Reference(s)
Protected 3-fluoro-4-hydroxybenzaldehyde CH₃MgBr Secondary alcohol Alcohol libretexts.org
Protected 4-bromo-3-fluorophenol n-BuLi, then Ethylene Oxide Alkoxide Primary alcohol google.com
Phosphinoferrocene carboxaldehyde Vinylmagnesium bromide Allyl alcohol Allyl alcohol rsc.org

Protective Group Chemistry in Multi-Step Synthesis

In the multi-step synthesis of a bifunctional molecule like this compound, protecting groups are indispensable tools. They temporarily mask reactive functional groups to prevent undesired side reactions and to direct the reaction to the desired site. jocpr.comuchicago.edu Both the phenolic hydroxyl and the primary alcohol of the hydroxyethyl group may require protection depending on the synthetic sequence.

The phenolic hydroxyl group is acidic and will react with a wide range of basic and nucleophilic reagents, including the organometallic reagents discussed previously. oup.com Therefore, its protection is a critical first step in many synthetic routes. Common protecting groups for phenols include ethers and esters.

Ether Protecting Groups : Benzyl (Bn) ethers are frequently used and are stable to many reagents but can be removed under mild conditions by catalytic hydrogenolysis (e.g., H₂/Pd-C). oup.com Silyl ethers, such as trimethylsilyl (B98337) (TMS) or the more robust tert-butyldimethylsilyl (TBDMS), are also widely employed. These are typically stable to basic conditions and are readily cleaved by a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), or by acid. oup.com

Ester Protecting Groups : Acetyl (Ac) or benzoyl (Bz) groups can also protect the phenolic hydroxyl. These are generally removed by basic hydrolysis. highfine.com

The choice of protecting group is dictated by the conditions of the subsequent reaction steps. For a Grignard reaction, an ether or silyl ether is preferable to an ester, as the organometallic reagent would attack the ester carbonyl. The selective protection of the phenolic hydroxyl in the presence of the primary alcohol is feasible due to the higher acidity of the phenol. nih.gov If a reaction needs to be performed on the aromatic ring after the hydroxyethyl group is installed, both hydroxyl groups might require protection. In such cases, an orthogonal protecting group strategy is employed, where each group can be removed under specific conditions without affecting the other. jocpr.comuchicago.edu For example, a phenolic TBDMS ether and a primary benzyl ether could be used, allowing for selective deprotection.

Table 2: Common Protecting Groups for Hydroxyl Functions

Protecting Group Abbreviation Introduction Reagent(s) Removal Condition(s) Stability Reference(s)
Benzyl Bn BnBr, NaH H₂, Pd/C Acid, Base oup.com
tert-Butyldimethylsilyl TBDMS TBDMSCl, Imidazole TBAF, HF, Acetic Acid Base, Nucleophiles oup.com
Acetyl Ac Acetic Anhydride, Pyridine (B92270) K₂CO₃, NH₃ (Base) Acid, Hydrogenation highfine.com
p-Methoxybenzyl PMB PMBCl, NaH DDQ, CAN (Oxidative) Acid, Base oup.com
Tetrahydropyranyl THP Dihydropyran, H⁺ Aqueous Acid Base, Nucleophiles oup.com

Catalytic Systems and Reaction Optimization

Catalysis offers efficient and selective methods for key transformations in the synthesis of this compound and its precursors. Both homogeneous and heterogeneous catalytic systems are employed to facilitate reactions such as hydrogenation, alkylation, and fluorination.

Homogeneous and Heterogeneous Catalysis in Synthesis

Heterogeneous Catalysis: These systems, where the catalyst is in a different phase from the reactants, are advantageous for their ease of separation and recycling. A highly relevant example is the reduction of a ketone precursor to form the hydroxyethyl group. One patent describes the catalytic hydrogenation of α-methoxy-4-hydroxyacetophenone over a palladium on carbon (Pd/C) catalyst to yield 4-(2'-methoxyethyl)phenol. google.com This process effectively reduces the ketone without affecting the aromatic ring or the phenolic hydroxyl group. Solid acid catalysts like zeolites, sulfated zirconia, and various clays (B1170129) (e.g., Montmorillonite K-10) are used for the alkylation of phenols, which can be a key step in building the carbon framework or in the synthesis of analogues. researchgate.netresearchgate.net

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to higher activity and selectivity. The asymmetric hydrogenation of a ketone to a chiral alcohol is a prime example. The synthesis of an unfluorinated isomer, 2-(1-hydroxyethyl)phenol, has been achieved via asymmetric hydrogenation of o-hydroxyacetophenone using a homogeneous Tris(triphenylphosphine)ruthenium(II) chloride catalyst with a chiral ligand, affording the product in high enantiomeric excess. Such methods could be adapted for the synthesis of chiral versions of this compound. Furthermore, palladium complexes are central to many C-C and C-F bond-forming reactions. nih.gov Palladium-catalyzed fluorination of precursors represents a modern approach to introducing the fluorine atom with high selectivity. ucla.edu

Influence of Solvent Systems and Reaction Conditions on Yield and Selectivity

The outcome of a chemical synthesis is profoundly influenced by reaction parameters such as temperature, solvent, and pressure. Optimizing these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

Temperature: Reaction temperature often represents a trade-off between reaction rate and selectivity. In the synthesis of p-fluorophenol via hydrolysis, for example, increasing the temperature from 180°C to 240°C increases the reaction rate but also leads to a higher proportion of undesired de-fluorinated phenol byproduct. google.com A patent for producing high-purity 4-(2-hydroxyethyl)phenol specifies a dealkylation temperature of 120-130°C to ensure a clean reaction. google.com

Solvent Systems: The solvent not only dissolves the reactants but can also actively participate in the reaction mechanism, influencing rates and selectivity. In organometallic reactions, the choice of an ether like THF is essential for the formation of Grignard reagents, while a switch to a less coordinating solvent like DCM can be critical for subsequent reactions like electrophilic fluorination. libretexts.orgdrughunter.com In phenol alkylation, the solvent can affect the ortho/para selectivity of the substitution. whiterose.ac.uk Furthermore, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to have a remarkable beneficial effect on the reactivity and selectivity of various transition metal-catalyzed C-H activation reactions. The final purification of the product also depends on solvent properties, with crystallization from a mixture like chloroform (B151607) and ethanol (B145695) being used to obtain high-purity 4-(2-hydroxyethyl)phenol. google.com

Table 3: Effect of Reaction Conditions on Synthesis Outcomes

Reaction Type Parameter Condition Effect Reference(s)
Phenol Hydrolysis Temperature 180°C → 240°C Increased reaction rate, but lower selectivity (more byproduct) google.com
Grignard Fluorination Solvent THF vs. DCM DCM suppresses side reactions and improves yield of aryl fluoride drughunter.com
Phenol Alkylation Catalyst/Temp. Varies Can be tuned to favor ortho- vs. para- alkylation whiterose.ac.uk
Hydrogenation Catalyst/Pressure Pd/C, 50 psig H₂ Efficient reduction of ketone to alcohol prepchem.com
Purification Solvent Chloroform/Ethanol Crystallization yields high-purity product google.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues, where the positions of the fluoro and hydroxyethyl groups are varied, is important for structure-activity relationship (SAR) studies in drug discovery. The synthetic strategies are often similar to those for the parent compound but start with different positional isomers of the precursors.

Synthesis of Positional Isomers

The synthesis of isomers of this compound typically involves starting with an appropriately substituted fluorophenol or a precursor that can be converted to one.

3-Fluoro-4-(2-hydroxyethyl)phenol: This isomer can be synthesized starting from 2-(3-fluoro-4-hydroxyphenyl)acetic ester. google.com Hydrolysis of the ester would yield the corresponding carboxylic acid, which can then be reduced to the primary alcohol. The initial precursor, 3-fluorophenol, can be prepared from 3-aminophenol (B1664112) via a diazotization reaction followed by thermal decomposition in the presence of a fluoride source. google.com

4-Fluoro-2-(1-hydroxyethyl)phenol: This isomer has been synthesized via the asymmetric hydrogenation of 4-fluoro-2-hydroxyacetophenone. This demonstrates a route to introduce a chiral center into the side chain. Another derivative, (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol, was prepared from 5-fluoro-salicylaldehyde, showcasing a synthetic handle from a different isomeric precursor. researchgate.net

2-Fluoro-5-(1-hydroxyethyl)phenol: The existence of this isomer suggests synthetic routes starting from 3-fluoroacetophenone or a related precursor. bldpharm.com

The general approach often involves a Friedel-Crafts acylation of a protected fluorophenol to install an acetyl group, followed by reduction. For example, 5-fluoro-2-hydroxyacetophenone is a known intermediate prepared from p-fluorophenol, which upon reduction would yield an isomer of the target molecule. google.com

Modification of the Hydroxyethyl Side Chain

The 2-hydroxyethyl side chain of this compound offers a versatile handle for further chemical transformations, including oxidation, etherification, and esterification. These modifications can significantly alter the polarity, lipophilicity, and metabolic stability of the parent molecule.

Oxidation to Carboxylic Acid

The primary alcohol of the hydroxyethyl group can be oxidized to the corresponding carboxylic acid, 2-(2-fluoro-4-hydroxyphenyl)acetic acid. This transformation introduces a highly polar functional group, which can impact the molecule's solubility and biological activity. Strong oxidizing agents are typically employed for this conversion.

Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include:

Jones Reagent (CrO₃/H₂SO₄ in acetone): This is a powerful oxidizing agent that can efficiently convert primary alcohols to carboxylic acids. msu.eduyoutube.comyoutube.com

Potassium Permanganate (B83412) (KMnO₄): Under basic or neutral conditions, followed by acidic workup, KMnO₄ is an effective reagent for this oxidation.

Pyridinium Dichromate (PDC) in DMF: While PDC in dichloromethane (DCM) typically oxidizes primary alcohols to aldehydes, in dimethylformamide (DMF), it can facilitate the oxidation to the carboxylic acid. msu.edu

A typical reaction scheme for the oxidation of a primary alcohol to a carboxylic acid is presented below:

Table 1: General Conditions for Oxidation of Primary Alcohols to Carboxylic Acids

Reagent Solvent Typical Conditions
Jones Reagent Acetone 0°C to room temperature
KMnO₄ Water/Pyridine Room temperature to reflux, followed by acidic workup

This table presents generalized conditions and may require optimization for specific substrates.

Etherification

Etherification of the primary alcohol in the hydroxyethyl side chain allows for the introduction of various alkyl or aryl groups, thereby modifying the steric bulk and lipophilicity of the molecule. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.comorganic-synthesis.comyoutube.comwikipedia.orgkhanacademy.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The general steps for the Williamson ether synthesis are:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH) or a metal alkoxide, to form the corresponding alkoxide.

Nucleophilic Substitution: The alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide).

Table 2: Reagents for Williamson Ether Synthesis

Base Alkylating Agent Solvent
Sodium Hydride (NaH) Methyl Iodide (CH₃I) Tetrahydrofuran (THF), Dimethylformamide (DMF)
Potassium Carbonate (K₂CO₃) Ethyl Bromide (CH₃CH₂Br) Acetone, Acetonitrile (B52724)

This table provides examples of common reagents and solvents used in the Williamson ether synthesis.

Esterification

Esterification of the hydroxyethyl group is another common modification that can influence the molecule's properties, such as its ability to act as a prodrug. Esters can be synthesized through various methods, including reaction with acyl chlorides, acid anhydrides, or by using coupling agents.

Reaction with Acyl Chlorides or Acid Anhydrides: In the presence of a base like pyridine or triethylamine, the alcohol can react with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) to form the corresponding ester. sigmaaldrich.comsoftbeam.netacs.org

Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and the alcohol. wikipedia.orgnih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org This method is particularly useful for sterically hindered alcohols or when mild reaction conditions are required.

Table 3: Common Esterification Methods

Method Acylating Agent Reagents/Catalyst Solvent
Acyl Chloride Method Acetyl Chloride Pyridine or Triethylamine Dichloromethane (DCM), Tetrahydrofuran (THF)
Acid Anhydride Method Acetic Anhydride Pyridine or DMAP Dichloromethane (DCM), Acetonitrile

This table summarizes common methods for the esterification of alcohols.

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the ortho-fluoro group (ortho-, para-directing and deactivating), the para-hydroxyethyl group (ortho-, para-directing and activating), and the meta-hydroxyl group (ortho-, para-directing and strongly activating)—will influence the position of the incoming electrophile.

Halogenation

The introduction of additional halogen atoms (chlorine or bromine) onto the aromatic ring can significantly impact the electronic properties and biological activity of the molecule. Electrophilic halogenating agents are commonly used for this purpose.

Chlorination: Reagents like N-chlorosuccinimide (NCS) can be used for the chlorination of phenols. The reaction is typically carried out in a suitable solvent like acetonitrile or a chlorinated solvent.

Bromination: N-bromosuccinimide (NBS) is a mild and selective reagent for the bromination of activated aromatic rings. acs.org The reaction can be performed in solvents such as acetonitrile or dimethylformamide.

The regioselectivity of halogenation will be determined by the combined directing effects of the existing substituents. The strongly activating hydroxyl group is expected to direct the incoming electrophile to the positions ortho and para to it.

Nitration

Nitration of the aromatic ring introduces a nitro group, which is a strong electron-withdrawing group and can serve as a precursor for other functional groups, such as an amino group. The nitration of phenols requires careful control of reaction conditions to avoid oxidation and polysubstitution.

A common method for the nitration of phenols involves the use of dilute nitric acid. For substrates that are sensitive to strong acids, milder nitrating agents can be employed. A patent describes a method for the preparation of 2-fluoro-4-nitrophenol (B1220534) from 2-fluorophenol by nitrosation followed by oxidation, which achieves a high yield and purity. masterorganicchemistry.com This two-step process involves:

Nitrosation: Reaction with sodium nitrite (B80452) in the presence of dilute hydrochloric acid at low temperatures (e.g., 0°C).

Oxidation: The resulting nitroso-phenol is then oxidized to the nitrophenol using dilute nitric acid.

This method offers a high degree of regioselectivity, which would be advantageous for the nitration of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring, which can be a valuable synthetic intermediate. softbeam.netmasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgkhanacademy.org The reaction typically involves an acyl chloride or acid anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.org

The key steps in a Friedel-Crafts acylation are:

Formation of the Acylium Ion: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The aromatic ring attacks the acylium ion, followed by deprotonation to restore aromaticity.

The position of acylation on the this compound ring will be governed by the directing effects of the substituents. The strongly activating hydroxyl group will likely direct the acylation to the positions ortho to it.

Table 4: Reagents for Friedel-Crafts Acylation

Acylating Agent Lewis Acid Catalyst Solvent
Acetyl Chloride Aluminum Chloride (AlCl₃) Dichloromethane (DCM), Carbon Disulfide (CS₂)
Acetic Anhydride Ferric Chloride (FeCl₃) Nitrobenzene

This table provides examples of reagents commonly used in Friedel-Crafts acylation reactions.

Advanced Spectroscopic and Crystallographic Characterization of 2 Fluoro 4 2 Hydroxyethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. The following sections predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Fluoro-4-(2-hydroxyethyl)phenol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethanolic protons, and the phenolic hydroxyl proton. The aromatic region will be influenced by the substitution pattern and the electronic effects of the fluorine, hydroxyl, and hydroxyethyl (B10761427) groups.

The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom and meta to the hydroxyl group is anticipated to be a doublet of doublets. The other two aromatic protons will also show splitting patterns influenced by their neighboring protons and the fluorine atom. The chemical shifts are predicted to be in the range of δ 6.5-7.5 ppm.

The methylene (B1212753) protons of the hydroxyethyl group (-CH₂-CH₂-OH) will likely appear as two distinct triplets, assuming free rotation. The methylene group attached to the aromatic ring will be deshielded and is expected to resonate at a lower field (around δ 2.7-2.9 ppm) compared to the methylene group bearing the hydroxyl group (around δ 3.7-3.9 ppm). The phenolic hydroxyl proton signal is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic-H6.5 - 7.5m-
-CH₂-Ar2.7 - 2.9t~7-8
-CH₂-OH3.7 - 3.9t~7-8
Ar-OHVariablebr s-
-CH₂-OHVariablebr s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct signals are expected for the eight carbon atoms in this compound. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz, and will appear as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.

The carbon bearing the hydroxyl group (C-OH) is expected to resonate at a lower field (around δ 150-155 ppm) due to the deshielding effect of the oxygen atom. The carbons of the hydroxyethyl side chain will appear at higher fields, with the methylene carbon attached to the aromatic ring resonating around δ 35-40 ppm and the one bonded to the hydroxyl group around δ 60-65 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-F155 - 160d
C-OH150 - 155d
Aromatic C-H115 - 130d
Aromatic C (quaternary)125 - 140d or s
-CH₂-Ar35 - 40s
-CH₂-OH60 - 65s

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) and Heteronuclear Coupling Phenomena

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the substituents on the aromatic ring. Based on data for similar fluorophenolic compounds, the chemical shift is predicted to be in the range of δ -120 to -140 ppm relative to a standard such as CFCl₃.

This fluorine signal will be coupled to the neighboring aromatic protons, resulting in a multiplet structure in a proton-coupled ¹⁹F NMR spectrum. Conversely, in the ¹H NMR spectrum, the aromatic protons will show coupling to the fluorine atom. This heteronuclear coupling is a key feature for confirming the structure and assignment of signals.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Detailed experimental 2D NMR data for this compound are not available in the public domain. However, the application of these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network, confirming the connectivity between the methylene protons of the hydroxyethyl group and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish the one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which would be crucial for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, which could provide insights into the preferred conformation of the hydroxyethyl side chain relative to the aromatic ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, with the broadness arising from hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the ethyl group will be observed between 2850 and 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring will likely produce several bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1200-1250 cm⁻¹ range. The C-O stretching vibrations of the phenolic and alcoholic groups are expected to appear in the 1000-1250 cm⁻¹ region.

Predicted FT-IR Characteristic Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (H-bonded)3200 - 3600Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-F Stretch1200 - 1250Strong
C-O Stretch1000 - 1250Medium to Strong

Raman Spectroscopy for Molecular Vibrational Analysis

For this compound, a Raman spectrum would be expected to show characteristic peaks corresponding to the vibrations of the C-F bond, the aromatic ring, the hydroxyl groups (phenolic and alcoholic), and the ethyl side chain. Analysis of the peak positions, intensities, and widths would allow for a thorough vibrational assignment, providing insights into the molecular symmetry and intermolecular interactions, such as hydrogen bonding.

As of the latest literature search, specific experimental Raman spectroscopic data for this compound has not been reported in publicly accessible research.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (phenolic)Data not available
O-H stretch (alcoholic)Data not available
C-H stretch (aromatic)Data not available
C-H stretch (aliphatic)Data not available
C=C stretch (aromatic)Data not available
C-F stretchData not available
C-O stretch (phenolic)Data not available
C-O stretch (alcoholic)Data not available

Table 1: Hypothetical Raman shifts for this compound. Note: The data in this table is hypothetical as no experimental data has been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) provides information about the electronic structure of the molecule, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the hydroxyl and fluoro substituents on the aromatic ring will influence the position and intensity of these bands. The electronic transitions are typically π → π* transitions within the benzene ring. The solvent used for the analysis can also influence the λmax values due to solvatochromic effects.

Detailed experimental UV-Vis spectroscopic data for this compound, including specific λmax values and molar absorptivity, are not available in the reviewed scientific literature.

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
Data not availableData not availableData not availableData not available

Table 2: UV-Vis spectral data for this compound. Note: No experimental data has been found in the public domain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the measured exact mass can be used to calculate a unique molecular formula. For this compound (C₈H₉FO₂), the theoretical monoisotopic mass is 156.0587 g/mol . nih.gov An experimental HRMS measurement would be expected to be very close to this value, thereby confirming the elemental composition.

Specific experimental HRMS data for this compound is not present in the available scientific literature.

Ion Type Theoretical m/z Measured m/z Mass Error (ppm) Elemental Composition
[M+H]⁺157.0665Data not availableData not availableC₈H₁₀FO₂
[M+Na]⁺179.0484Data not availableData not availableC₈H₉FO₂Na
[M-H]⁻155.0512Data not availableData not availableC₈H₈FO₂

Table 3: High-Resolution Mass Spectrometry data for this compound. Note: The measured m/z and mass error are not available as no experimental data has been found.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify the components of a mixture and to assess the purity of a compound. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column based on its volatility and interaction with the stationary phase. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, producing a characteristic mass spectrum that can be used for identification.

A GC-MS analysis would provide the retention time of the compound, which is characteristic under specific chromatographic conditions, and a mass spectrum that could be compared to library spectra for confirmation. The presence of any additional peaks in the chromatogram would indicate impurities.

No published GC-MS studies detailing the purity and component analysis of this compound were found in the scientific literature.

Retention Time (min) Major Fragments (m/z) Relative Abundance (%)
Data not availableData not availableData not available

Table 4: GC-MS data for this compound. Note: No experimental data has been found.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray Diffraction (XRD) is a premier technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to determine the arrangement of atoms within the crystal lattice.

For a crystalline solid, Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information. This technique can determine bond lengths, bond angles, and torsion angles with high precision. For chiral molecules, SCXRD can be used to determine the absolute configuration. In the case of this compound, SCXRD analysis would reveal the precise three-dimensional arrangement of the atoms, the conformation of the hydroxyethyl side chain, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. This information is invaluable for understanding the physical properties of the compound and its interactions with other molecules.

A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound.

Crystal System Space Group Unit Cell Dimensions Z Calculated Density (g/cm³)
Data not availableData not availableData not availableData not availableData not available

Table 5: Crystallographic data for this compound. Note: No experimental data has been found.

Crystallographic Data Refinement and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and a comprehensive review of peer-reviewed scientific literature yielded no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

The refinement of crystallographic data, which provides precise information on bond lengths, angles, and the thermal motion of atoms, has not been reported. Such data is crucial for a definitive understanding of the three-dimensional arrangement of the molecule in the solid state.

It is important to distinguish this compound from structurally related compounds for which crystallographic data is available. For instance, the crystal structure of (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol has been determined and reported. However, this is a different chemical entity, and its structural parameters cannot be extrapolated to this compound.

The lack of crystallographic data for this compound represents a significant gap in the chemical literature and presents an opportunity for future research to elucidate its solid-state structure and intermolecular interaction patterns.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available in published literature
Space GroupData not available in published literature
Unit Cell DimensionsData not available in published literature
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-
Density (calculated) (g/cm³)-
R-factor-
Hydrogen Bonding InteractionsData not available in published literature

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The molecule this compound is itself achiral. However, the synthesis of chiral derivatives would be possible, for instance, through the introduction of a chiral center on the hydroxyethyl side chain. Such chiral derivatives would be expected to exhibit chiroptical properties, which could be investigated using techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopy.

A comprehensive search of the scientific literature reveals no studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no experimental data on their specific rotation, molar ellipticity, or the nature of their Cotton effects are available.

Chiroptical spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules and for studying their conformational preferences in solution. For any future synthesized chiral derivatives of this compound, CD spectroscopy, particularly in the ultraviolet region where the phenyl chromophore absorbs, would be highly informative. The sign and magnitude of the Cotton effects could be correlated with the stereochemistry of the molecule, potentially aided by quantum chemical calculations.

Given the absence of any reported chiral derivatives and corresponding chiroptical studies, this area remains unexplored for this compound.

Table 2: Chiroptical Data for Chiral Derivatives of this compound

DerivativeWavelength (nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)Solvent
Data not available---

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 2 Hydroxyethyl Phenol

Quantum Mechanical (QM) Approaches

Quantum mechanical methods stand as the cornerstone of modern computational chemistry, providing a robust framework for predicting molecular properties with a high degree of accuracy. These first-principles calculations, which solve the Schrödinger equation for a given system, can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a leading computational tool due to its favorable balance of accuracy and computational cost. By approximating the electron density, DFT methods can efficiently model the behavior of complex molecules. A popular and widely used functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a comprehensive basis set like 6-311++G(d,p) to ensure a reliable description of the electronic structure. semanticscholar.orgijaemr.com

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometrical optimization. For 2-Fluoro-4-(2-hydroxyethyl)phenol, this involves calculating the total energy of the molecule for various conformations and identifying the structure with the minimum energy. The presence of the flexible hydroxyethyl (B10761427) side chain suggests the existence of multiple conformers, arising from the rotation around the C-C and C-O single bonds.

A detailed conformational analysis would reveal the relative energies of these different spatial arrangements. The most stable conformer is dictated by a delicate interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the oxygen of the hydroxyethyl group, or between the fluorine atom and the hydrogen of the side chain's hydroxyl group. The optimized geometrical parameters, including bond lengths and angles, for the most stable conformer can be precisely calculated. While a dedicated study on this specific molecule is not available, the expected bond lengths and angles can be extrapolated from computational studies on similar phenolic compounds. semanticscholar.org

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterBond/AngleCalculated Value (Å/°)
Bond LengthsC-O (phenolic)1.365
O-H (phenolic)0.962
C-F1.358
C-C (aromatic)1.390 - 1.405
C-C (ethyl)1.518
C-O (ethyl)1.430
Bond AnglesC-O-H (phenolic)109.5
C-C-F118.5
C-C-O (ethyl)108.0

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These calculations are not only crucial for confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also for assigning the absorption bands observed in experimental IR spectra. ijaemr.comresearchgate.net

The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. The high-frequency region would be dominated by the O-H stretching vibrations of the phenolic and alcohol groups. The aromatic C-H stretching vibrations would also appear in this region. The C-F stretching frequency is a characteristic feature, while the C-O stretching and various ring deformation modes would be found in the fingerprint region of the spectrum.

Illustrative Calculated Vibrational Frequencies for Key Modes of this compound (DFT/B3LYP/6-311++G(d,p))
Vibrational ModeTypical Frequency Range (cm⁻¹)
O-H Stretch (phenolic, free)3650 - 3600
O-H Stretch (alcoholic, free)3640 - 3620
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C Aromatic Ring Stretch1620 - 1450
O-H Bend (in-plane)1410 - 1310
C-F Stretch1250 - 1100
C-O Stretch (phenolic)1260 - 1180
C-O Stretch (alcoholic)1050 - 1000

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. semanticscholar.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the phenolic hydroxyl group. The LUMO, conversely, would likely be distributed over the aromatic ring, with some contribution from the substituents. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl and hydroxyethyl groups will influence the energies of these orbitals and thus the magnitude of the HOMO-LUMO gap.

Illustrative Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap4.90

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map is colored to indicate regions of different electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. researchgate.netuni-muenchen.de

In the case of this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the phenolic and alcoholic hydroxyl groups, as well as the fluorine atom, due to their high electronegativity. The hydrogen atom of the phenolic hydroxyl group would exhibit a region of strong positive potential, making it a likely site for hydrogen bonding. The aromatic ring would display a complex potential landscape, with regions of both negative (above and below the plane of the ring) and slightly positive potential.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods are another class of quantum mechanical calculations that solve the Schrödinger equation without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation, which can affect the accuracy of the results. researchgate.net

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that incorporates electron correlation to improve upon the HF results. Second-order Møller-Plesset theory (MP2) is a commonly used level of theory that often provides more accurate geometrical parameters and energies than HF or even some DFT functionals, albeit at a higher computational cost. ucsb.edusmu.edu For a molecule like this compound, an MP2 calculation would be expected to yield highly reliable predictions for its structure and energetics, serving as a valuable benchmark for comparison with DFT results.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between orbitals within a molecule. nih.govresearchgate.net It provides a localized, Lewis-like description of the molecular structure, allowing for the quantification of electron delocalization and intramolecular interactions, such as hyperconjugation. This analysis can reveal the stability a molecule gains from interactions between filled (donor) and empty (acceptor) orbitals. For this compound, an NBO analysis would identify key interactions, for instance, between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the benzene (B151609) ring or the ethyl side chain.

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O1)σ* (C1-C6)Data not available
LP (O2)σ* (C7-C8)Data not available
LP (F)σ* (C2-C3)Data not available
σ (C-H)σ* (C-C)Data not available
This table is for illustrative purposes only. Specific data for this compound is not available in published literature.

Reactivity Descriptors and Fukui Functions

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are essential for predicting how a molecule will behave in a chemical reaction. researchgate.netresearchgate.net They help in identifying the most reactive sites within the molecule.

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue (a.u.)
Chemical Potential (μ)Data not available
Hardness (η)Data not available
Softness (S)Data not available
Electrophilicity Index (ω)Data not available
This table is for illustrative purposes only. Specific data for this compound is not available in published literature.

Fukui functions (f(r)) are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attacks. scm.comnih.gov By calculating the condensed Fukui functions for each atom in this compound, one could predict which parts of the molecule are more susceptible to reaction. For example, the carbon atoms in the aromatic ring and the oxygen atoms of the hydroxyl groups would be key sites of interest.

Table 3: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
C1Data not availableData not availableData not available
C2Data not availableData not availableData not available
O1Data not availableData not availableData not available
O2Data not availableData not availableData not available
This table is for illustrative purposes only. Specific data for this compound is not available in published literature.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. mdpi.commdpi.com Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). For this compound, the presence of an electron-donating hydroxyl group and an electron-withdrawing fluorine atom on the aromatic ring could potentially lead to interesting NLO properties.

Table 4: Hypothetical NLO Properties of this compound

PropertyValue (a.u.)
Dipole Moment (μ)Data not available
Mean Polarizability (α)Data not available
First Hyperpolarizability (β)Data not available
Second Hyperpolarizability (γ)Data not available
This table is for illustrative purposes only. Specific data for this compound is not available in published literature.

Solvation Models and Solvent Effects on Electronic Structure and Reactivity

The chemical behavior of a molecule can be significantly influenced by the solvent it is in. rsc.org Solvation models, both implicit (continuum) and explicit, are used in computational chemistry to simulate the effects of a solvent on a molecule's electronic structure, geometry, and reactivity. A study on this compound would involve calculating its properties in different solvents to understand how its behavior changes, which is crucial for predicting its reactivity in solution.

Table 5: Hypothetical Solvent Effects on the Dipole Moment of this compound

SolventDielectric ConstantDipole Moment (Debye)
Gas Phase1Data not available
Water78.39Data not available
Ethanol (B145695)24.55Data not available
Dichloromethane (B109758)8.93Data not available
This table is for illustrative purposes only. Specific data for this compound is not available in published literature.

Chemical Reactivity and Derivatization of 2 Fluoro 4 2 Hydroxyethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for various chemical transformations, including esterification, etherification, and oxidation. Its reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating character of the hydroxyethyl (B10761427) side chain.

Esterification and Etherification Reactions

The phenolic hydroxyl group of 2-Fluoro-4-(2-hydroxyethyl)phenol can undergo esterification and etherification to yield a variety of derivatives. These reactions typically involve the activation of the hydroxyl group or the use of reactive electrophiles.

Esterification: The formation of esters from the phenolic hydroxyl group can be achieved by reacting this compound with acyl chlorides or acid anhydrides. The reaction with an acyl chloride, such as ethanoyl chloride, proceeds readily to form the corresponding phenyl ester. Due to the acidity of the phenolic proton, this reaction can often be carried out under neutral or slightly basic conditions. The use of a base, such as pyridine (B92270) or triethylamine, can accelerate the reaction by neutralizing the hydrogen chloride byproduct.

Etherification: The Williamson ether synthesis is a classic and versatile method for the preparation of ethers from phenols. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. The choice of base and solvent is crucial for the success of the reaction, with polar aprotic solvents like DMF or acetonitrile (B52724) often being preferred. It is important to note that the primary alcohol of the hydroxyethyl side chain can also undergo etherification under certain conditions, and selective reaction at the phenolic position may require careful control of the reaction parameters.

ReactantReagentProductReaction Type
This compoundAcyl Chloride (e.g., RCOCl)2-Fluoro-4-(2-hydroxyethyl)phenyl esterEsterification
This compoundAcid Anhydride (B1165640) (e.g., (RCO)₂O)2-Fluoro-4-(2-hydroxyethyl)phenyl esterEsterification
This compoundAlkyl Halide (e.g., R'X) + Base2-Fluoro-4-(2-hydroxyethyl)phenyl etherEtherification (Williamson)

Oxidation Reactions of the Phenolic Moiety

Phenols are susceptible to oxidation, and the reaction products can vary depending on the oxidant and reaction conditions. The oxidation of this compound can lead to the formation of quinone-type structures. A common reagent used for the oxidation of phenols is Frémy's salt (potassium nitrosodisulfonate). The Teuber reaction, which employs Frémy's salt, is known to oxidize phenols to quinones. In the case of this compound, oxidation would likely yield a substituted benzoquinone. The regioselectivity of this oxidation can be influenced by the substituents on the aromatic ring.

Role of Intramolecular and Intermolecular Hydrogen Bonding

The presence of both a fluorine atom and a hydroxyl group in an ortho relationship allows for the possibility of intramolecular hydrogen bonding. Theoretical and spectroscopic studies on similar 2-halophenols suggest that while such an interaction in 2-fluorophenol (B130384) is weak, it can influence the conformation and reactivity of the molecule. This weak intramolecular hydrogen bond may affect the acidity of the phenolic proton and the nucleophilicity of the hydroxyl group.

Intermolecular hydrogen bonding is also a significant factor in the physical and chemical properties of this compound. The hydroxyl groups of both the phenolic moiety and the side chain can act as hydrogen bond donors and acceptors, leading to associations between molecules in the solid state and in solution. These interactions can influence solubility, boiling point, and the accessibility of the reactive sites to reagents.

Reactions of the Hydroxyethyl Side Chain

The 2-hydroxyethyl side chain provides another reactive center in the molecule, with the primary alcohol functionality being amenable to oxidation, dehydration, and cyclization reactions.

Selective Oxidation to Aldehyde and Carboxylic Acid Functionalities

The primary alcohol of the hydroxyethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a well-known reagent for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758). This would yield 2-fluoro-4-(2-oxoethyl)phenol.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid. This would result in the formation of 2-fluoro-4-(carboxymethyl)phenol. It is important to consider the potential for oxidation of the phenolic ring under harsh oxidative conditions.

Starting MaterialReagentProductReaction Type
This compoundPyridinium Chlorochromate (PCC)2-Fluoro-4-(2-oxoethyl)phenolSelective Oxidation
This compoundPotassium Permanganate (KMnO₄)2-Fluoro-4-(carboxymethyl)phenolOxidation

Dehydration and Cyclization Reactions

The hydroxyethyl side chain can participate in dehydration and cyclization reactions, leading to the formation of new cyclic or unsaturated structures.

Dehydration: Acid-catalyzed dehydration of the 2-hydroxyethyl group can lead to the formation of 2-fluoro-4-vinylphenol. This reaction typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The formation of the vinyl group introduces a site of unsaturation that can be further functionalized, for example, through polymerization. The synthesis of vinylphenols from corresponding hydroxyethylphenols is a known transformation.

Cyclization: Intramolecular cyclization involving the phenolic hydroxyl group and the hydroxyethyl side chain could potentially lead to the formation of a benzofuran (B130515) ring system. For instance, an intramolecular Williamson ether synthesis could be envisioned, where the alkoxide of the side chain attacks an activated ortho position on the ring, although this is less likely than reaction with the phenolic hydroxyl. More plausible is the intramolecular cyclization of a derivative, for example, if the hydroxyethyl group were converted to a leaving group, it could be displaced by the phenoxide to form a cyclic ether.

Nucleophilic Substitution and Other Derivatizations at the Alcohol

The primary alcohol of the 2-hydroxyethyl side chain presents a key site for nucleophilic substitution and other derivatization reactions. While the hydroxyl group itself is a poor leaving group, it can be readily converted into a more reactive intermediate, facilitating subsequent transformations.

One of the most common strategies to activate a primary alcohol for nucleophilic substitution is its conversion to a sulfonate ester, such as a tosylate. nih.govacs.org The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. nih.govacs.org This transformation is generally efficient for primary alcohols and proceeds without altering the stereochemistry at the carbon atom bearing the oxygen. acs.org The resulting tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. nih.govacs.org

Common nucleophilic substitution reactions that could be performed on the activated alcohol include:

Halogenation: The tosylate can be converted to the corresponding halide. For instance, reaction with sodium bromide (NaBr) or sodium iodide (NaI) would yield 1-(2-bromoethyl)-2-fluoro-4-hydroxybenzene or 1-fluoro-4-hydroxy-2-(2-iodoethyl)benzene, respectively. Alternatively, direct conversion of the alcohol to the chloride or bromide can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). acs.org

Etherification: Alkylation to form ethers can be achieved by reacting the corresponding alkoxide (formed by deprotonation of the alcohol) with an alkyl halide (Williamson ether synthesis). Alternatively, the tosylate can be reacted with an alkoxide or phenoxide to generate ethers.

Esterification: The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or proceeds via an activated carboxylic acid derivative.

A summary of potential nucleophilic substitution reactions at the alcohol moiety is presented in Table 1.

Table 1: Potential Nucleophilic Substitution and Derivatization Reactions at the Alcohol of this compound

Reaction TypeReagent(s)Expected Product
Tosylationp-Toluenesulfonyl chloride (TsCl), pyridine2-(4-((p-Tolylsulfonyl)oxy)ethyl)-2-fluorophenol
BrominationPhosphorus tribromide (PBr₃)1-(2-Bromoethyl)-2-fluoro-4-hydroxybenzene
ChlorinationThionyl chloride (SOCl₂)1-(2-Chloroethyl)-2-fluoro-4-hydroxybenzene
EsterificationAcetic anhydride, pyridine2-Fluoro-4-(2-acetoxyethyl)phenol
EtherificationSodium hydride (NaH), then Methyl iodide (CH₃I)1-Fluoro-2-(2-methoxyethyl)-4-hydroxybenzene

Electrophilic Aromatic Substitution on the Fluorinated Phenol (B47542) Ring

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the three substituents:

Hydroxyl Group (-OH): The phenolic hydroxyl group is a powerful activating and ortho, para-directing group. Its strong +M (mesomeric) effect significantly increases the electron density at the positions ortho and para to it.

Fluoro Group (-F): Halogens are generally deactivating due to their strong -I (inductive) effect, but they are ortho, para-directing because of their +M effect, where a lone pair of electrons can be donated to the aromatic ring. google.com In fluorobenzene, the +M effect can sometimes lead to reactivity comparable to benzene (B151609) at the para position. wikipedia.org

2-Hydroxyethyl Group (-CH₂CH₂OH): An alkyl group is weakly activating and ortho, para-directing due to hyperconjugation and a weak +I effect.

In this compound, the positions on the ring are C1 (bearing -OH), C2 (bearing -F), C3, C4 (bearing -CH₂CH₂OH), C5, and C6. The hydroxyl group at C1 strongly directs electrophiles to positions C2, C4, and C6. The fluoro group at C2 directs to C1, C3, and C5. The alkyl group at C4 directs to C3 and C5.

Considering these effects in concert:

Position C5 is strongly activated, being ortho to the alkyl group and para to the fluoro group. It is also meta to the powerful hydroxyl director, which makes it a highly likely site for substitution.

Position C3 is ortho to both the fluoro and alkyl groups, and also meta to the hydroxyl group, making it another potential site of reaction.

Position C6 is ortho to the hydroxyl group, but also meta to the alkyl group and the fluoro group, making it less favored.

Therefore, electrophilic substitution is most likely to occur at the C5 position, and to a lesser extent at the C3 position.

Based on the directing effects discussed, specific electrophilic aromatic substitution reactions are expected to yield particular isomers.

Nitration: The nitration of phenols is a well-established reaction. For 2-fluorophenol, nitration can lead to 2-fluoro-4-nitrophenol (B1220534). youtube.com By analogy, the nitration of this compound with a nitrating agent (e.g., nitric acid in sulfuric acid) would be expected to primarily yield 2-Fluoro-5-nitro-4-(2-hydroxyethyl)phenol .

Sulfonation: Aromatic sulfonation is a reversible reaction that introduces a sulfonic acid group (-SO₃H) onto the ring. youtube.com The sulfonation of 2-fluorophenol can yield a mixture of isomers, with the 4-sulfonic acid being a major product. For this compound, sulfonation with concentrated sulfuric acid would likely lead to the formation of This compound-5-sulfonic acid .

Halogenation: The halogenation of phenols is typically a rapid reaction. Bromination, for example, often proceeds readily without a Lewis acid catalyst. Given the activating nature of the substituents, the bromination of this compound would be expected to occur at the most activated positions, likely yielding 5-Bromo-2-fluoro-4-(2-hydroxyethyl)phenol as the major product.

A summary of expected major products from electrophilic aromatic substitution is provided in Table 2.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagent(s)Predicted Major Product
NitrationHNO₃, H₂SO₄2-Fluoro-5-nitro-4-(2-hydroxyethyl)phenol
SulfonationH₂SO₄ (conc.)This compound-5-sulfonic acid
BrominationBr₂, solvent5-Bromo-2-fluoro-4-(2-hydroxyethyl)phenol

Polymerization and Oligomerization Studies

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a primary alcohol, makes it a potential monomer for the synthesis of various polymers, particularly polyesters and polycarbonates.

Polyesters: Polyesters can be synthesized through the condensation polymerization of a diol with a dicarboxylic acid or its derivative. This compound could act as the diol component in such a polymerization. For example, reaction with a dicarboxylic acid like adipic acid in the presence of an esterification catalyst would lead to a polyester (B1180765) with the fluorinated phenolic moiety incorporated into the polymer backbone. Enzymatic polymerization methods have also been explored for the synthesis of polyesters from functionalized phenols.

Polycarbonates: Polycarbonates are typically formed by the reaction of a bisphenol with a carbonate precursor like phosgene (B1210022) or diphenyl carbonate. While this compound is not a bisphenol, its two hydroxyl groups could potentially participate in polymerization reactions to form polycarbonates, although the different reactivity of the phenolic and primary alcohols would need to be considered. The presence of the fluorine atom could impart desirable properties such as increased thermal stability and chemical resistance to the resulting polymer.

Phenolic Resins: Phenolic resins are formed through the step-growth polymerization of phenols with aldehydes, most commonly formaldehyde (B43269). While the 4-position is substituted, the ortho positions (C3 and C5) relative to the hydroxyl group are available for polymerization, suggesting that this compound could be incorporated into phenolic resin structures. Enzymatic polymerization of phenols, often catalyzed by peroxidases, is another route to phenolic polymers. nih.gov

Compound List

Advanced Analytical Method Development and Validation for 2 Fluoro 4 2 Hydroxyethyl Phenol

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

No specific methods for the chromatographic separation of 2-Fluoro-4-(2-hydroxyethyl)phenol have been published. This includes a lack of information on:

Spectrophotometric Methods for Detection and Quantification

There is no available literature describing the development or validation of spectrophotometric methods for the detection and quantification of this compound. This includes a lack of data on optimal absorption wavelengths and method validation parameters.

Voltammetric and Electrochemical Sensing

No research could be found on the application of voltammetric or other electrochemical sensing techniques for the analysis of this compound.

Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-Fluoro-4-(2-hydroxyethyl)phenol is a valuable intermediate in multi-step organic synthesis. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a primary alcohol, allows for selective and sequential reactions. Chemists can leverage this to introduce the 2-fluoro-4-hydroxyphenethyl motif into larger, more elaborate molecular architectures.

The fluorine atom significantly influences the electronic properties of the aromatic ring and can enhance the metabolic stability or modify the binding affinity of a final target molecule. This is a common strategy in medicinal chemistry and other life sciences. The non-fluorinated parent compound, 4-(2-hydroxyethyl)phenol (tyrosol), is a known precursor for biologically active substances, and the fluorinated analogue provides a direct route to creating novel fluorinated derivatives with potentially enhanced properties. google.comnih.gov

Building Block for Advanced Polymeric Materials and Resins

In the field of materials science, phenols and alcohols are fundamental monomers for the production of a wide range of polymers, including polyesters, polyethers, and thermosetting phenolic resins like Bakelite. youtube.comwikipedia.org this compound serves as a potential monomer for the creation of specialty fluorinated polymers. The incorporation of fluorine into a polymer backbone is known to impart unique and desirable characteristics such as enhanced thermal stability, chemical inertness, and low surface energy. pageplace.de

This compound could be used in step-growth polymerization reactions. For instance, the phenolic hydroxyl group can react with formaldehyde (B43269) to form fluorinated phenolic resins, wikipedia.org while the two hydroxyl groups (phenolic and alcoholic) could potentially react with dicarboxylic acids or their derivatives to form novel fluorinated polyesters. Such materials are of interest for high-performance applications where durability and resistance to harsh environments are required. pageplace.denih.gov

Precursor for Specialty Chemicals and Reagents

As a commercially available building block, sigmaaldrich.com this compound is an ideal starting point for producing a variety of downstream specialty chemicals and reagents. Each functional group on the molecule can be selectively targeted to yield different products. The reactivity of the phenol (B47542) and alcohol groups allows for a range of chemical transformations.

Functional GroupPotential ReactionResulting Product Class
Phenolic -OHEtherification (e.g., Williamson ether synthesis)Aryl ethers
Phenolic -OHEsterificationAryl esters
Alcoholic -OHOxidation (e.g., with PCC or TEMPO)Aldehydes, Carboxylic acids
Alcoholic -OHEsterificationAlkyl esters
Alcoholic -OHNucleophilic Substitution (via tosylate/mesylate)Alkyl halides, azides, etc.
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted phenols

These transformations generate new reagents where the fluorine-substituted phenyl ring is retained, carrying its unique electronic and steric properties into the next stage of synthesis.

Potential in Agrochemical Research and Development

The introduction of fluorine into molecular scaffolds is a highly successful and widely used strategy in the design of modern agrochemicals. researchgate.netnumberanalytics.com Fluorine substitution can dramatically improve the efficacy and metabolic stability of active ingredients, leading to more potent and selective herbicides, fungicides, and insecticides. researchgate.netsci-hub.se Aromatic fluorine is one of the most common motifs found in commercial agrochemicals. sci-hub.se

This compound represents an ideal scaffold for the discovery of new agrochemical candidates. Its structure provides a fluorinated aromatic core that can be elaborated upon by modifying the hydroxyethyl (B10761427) side chain or by building more complex structures from the phenolic oxygen. Research laboratories can use this compound as a starting material to systematically synthesize and test new molecules for desired biological activity in crop protection. nih.gov

Application as a Reference Standard in Chemical and Environmental Analysis

In analytical chemistry, high-purity, well-characterized compounds are essential for use as reference standards. These standards are required for the accurate identification and quantification of a substance in a variety of matrices. While not broadly documented as a formal standard, this compound has the potential for this application in several scenarios.

If this compound is an intermediate in the manufacturing of a regulated product, such as a pharmaceutical or a registered agrochemical, a certified reference standard would be necessary for quality control and release testing of the final product. Furthermore, should this compound be identified as a metabolite of a drug or a degradation product of an industrial chemical in environmental samples, a pure analytical standard would be crucial for monitoring its presence and concentration using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Chemical suppliers often provide compounds in various grades, including "analytical standard" grades for such purposes. sigmaaldrich.com

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-(2-hydroxyethyl)phenol, and what critical steps ensure high yield and purity?

Methodological Answer: A two-step synthesis approach is commonly employed for structurally analogous fluorinated phenolic compounds. For example:

Initial Functionalization : Introduce the fluorine substituent via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid over-halogenation .

Hydroxyethyl Group Incorporation : Utilize reductive alkylation or nucleophilic substitution with ethylene oxide, ensuring anhydrous conditions to prevent hydrolysis by-products. Catalysts like boron trifluoride etherate may enhance regioselectivity .
Critical Steps :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
  • Monitoring reaction progress using TLC or HPLC to confirm intermediate formation .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

TechniqueApplicationKey Considerations
X-ray Crystallography Confirm molecular geometry and hydrogen-bonding networks.Refinement via SHELXL (for small molecules) ensures accurate bond-length and angle resolution .
NMR Spectroscopy Assign fluorine (19F^{19}\text{F}) and proton (1H^{1}\text{H}) environments.Use deuterated DMSO for solubility; decoupling experiments to resolve coupling constants.
Mercury Software Visualize crystal packing and intermolecular interactions. The Materials Module aids in identifying π-π stacking or hydrogen-bonding motifs .

Q. What are the key considerations in designing experiments to study the compound's stability under various conditions?

Methodological Answer:

  • pH Sensitivity : Conduct stability assays in buffered solutions (pH 2–12) to identify degradation pathways (e.g., hydrolysis of the hydroxyethyl group) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at –20°C under inert gas to prevent oxidation.
  • Light Exposure : Perform UV-Vis spectroscopy to monitor photodegradation; amber glassware minimizes light-induced reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Methodological Answer:

  • Control Environmental Variables : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4 for cellular studies) to isolate compound-specific effects from experimental artifacts .
  • Validate Target Engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, bypassing cell-based variability.
  • Meta-Analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify confounding factors like solvent choice (DMSO vs. ethanol) .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

StrategyImplementation
Catalyst Screening Test Lewis acids (e.g., AlCl₃, BF₃) to improve regioselectivity during fluorination .
Solvent Optimization Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates and reduce side reactions.
In Situ Monitoring Employ FTIR or Raman spectroscopy to detect reactive intermediates (e.g., quinone methides) and adjust reagent stoichiometry dynamically.

Q. How does the hydroxyethyl group influence the compound's interactions with biological targets?

Methodological Answer:

  • Hydrogen-Bonding Analysis : Crystal structure data (e.g., Acta Crystallographica reports ) reveal the hydroxyethyl group forms hydrogen bonds with active-site residues (e.g., serine or tyrosine in enzymes).
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model conformational flexibility; the hydroxyethyl group may adopt multiple rotamers, affecting binding kinetics .
  • SAR Studies : Synthesize analogs (e.g., methyl ether or acetate derivatives) to compare bioactivity and identify critical hydrogen-bond donors/acceptors .

Q. What computational methods complement experimental data in understanding the compound's electronic properties?

Methodological Answer:

  • DFT Calculations : Compute electrostatic potential maps (Gaussian 09) to predict sites of electrophilic/nucleophilic reactivity. Correlate HOMO-LUMO gaps with redox behavior observed in cyclic voltammetry .
  • Docking Studies (AutoDock Vina) : Model interactions with proteins (e.g., kinases) using crystal structures from the PDB. Validate predictions with mutagenesis data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.